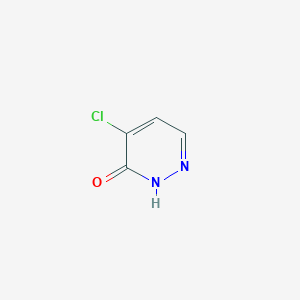

Chlorodibromoacetaldehyde

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary targets of Chlorodibromoacetaldehyde are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . The identification of these targets would provide valuable insights into the compound’s therapeutic potential .

Mode of Action

Understanding the compound’s interaction with its targets and the resulting changes is essential for elucidating its mechanism of action . This involves studying how the compound binds to its targets and the subsequent effects of this binding .

Biochemical Pathways

The compound likely interacts with various biochemical pathways, leading to downstream effects . These effects could include alterations in metabolic processes, changes in cell signaling, or modifications to gene expression .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability . Understanding the pharmacokinetics of this compound would provide insights into how the compound is processed in the body and how these processes affect its therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects could include changes in cellular function, alterations in molecular pathways, or modifications to gene expression . Understanding these effects is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Action Environment

The action of this compound is likely influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules . For instance, the compound’s stability and efficacy could be affected by changes in pH or temperature . Understanding how these environmental factors influence the action of this compound could provide valuable insights into optimizing its use and improving its therapeutic efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorodibromoacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the addition of bromine and chlorine to acetaldehyde under controlled conditions. The reaction typically proceeds as follows:

Bromination: Acetaldehyde is first treated with bromine to form dibromoacetaldehyde.

Chlorination: The dibromoacetaldehyde is then subjected to chlorination to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halogenation reactions under controlled temperature and pressure conditions to ensure the selective addition of halogens to the aldehyde group.

Análisis De Reacciones Químicas

Types of Reactions: Chlorodibromoacetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding alcohols.

Substitution: Halogen atoms in this compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.

Major Products:

Oxidation: The major product is 2,2-dibromo-2-chloroacetic acid.

Reduction: The major product is 2,2-dibromo-2-chloroethanol.

Substitution: Depending on the nucleophile, products can vary, such as 2,2-dibromo-2-chloroethanol or 2,2-dibromo-2-chloroamine.

Aplicaciones Científicas De Investigación

Chlorodibromoacetaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for determining carbon, chlorine, and bromine content.

Medicine: Research is ongoing to explore its potential role in drug development, particularly as a cancer treatment.

Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of other halogenated compounds.

Comparación Con Compuestos Similares

Chlorodibromoacetaldehyde can be compared with other halogenated aldehydes such as:

Dibromoacetaldehyde: Lacks the chlorine atom, making it less reactive.

Chlorodibromoethanol: Contains an alcohol group instead of an aldehyde, altering its reactivity and applications.

Trichloroacetaldehyde: Contains three chlorine atoms, making it more reactive but less specific in its interactions.

Uniqueness: this compound’s unique combination of bromine and chlorine atoms attached to the same carbon atom gives it distinct chemical properties, making it highly reactive and versatile in various chemical reactions and applications.

Propiedades

IUPAC Name |

2,2-dibromo-2-chloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWAQPWRFZOPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021531 | |

| Record name | Chlorodibromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64316-11-6 | |

| Record name | Acetaldehyde, 2,2-dibromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064316116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about the polymerization of chlorodibromoacetaldehyde according to the research?

A1: The research paper states that this compound, when polymerized, yields polymers that are completely insoluble. [] Furthermore, the resulting polymers are seemingly isotactic in nature. [] This suggests a high degree of structural regularity within the polymer chains formed.

Q2: The tribromomethyl group of bromal is mentioned as being significant. How does the side group of this compound compare?

A2: The research highlights that bromal's tribromomethyl group is the largest successfully polymerized to date. [] While not explicitly stated, the successful polymerization of this compound implies its dichlorobromomethyl side group, though smaller, still presents a significant steric challenge in polymerization. This characteristic likely contributes to the observed insolubility of the resulting polymer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)